molecular formula C11H14BrFN2O2 B13501850 tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate

Cat. No.: B13501850
M. Wt: 305.14 g/mol
InChI Key: AQCGIQHQCAUEPO-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate is a halogenated pyridine derivative featuring a tert-butyl carbamate group at position 2 of the pyridine ring, with bromine and fluorine substituents at positions 5 and 6, respectively. The molecular formula is C₁₁H₁₃BrFN₂O₂, and its molecular weight is approximately 315.1 g/mol. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its halogen substituents for cross-coupling reactions (e.g., Suzuki-Miyaura) or further functionalization .

Properties

Molecular Formula

C11H14BrFN2O2

Molecular Weight

305.14 g/mol

IUPAC Name

tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)-N-methylcarbamate

InChI

InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15(4)8-6-5-7(12)9(13)14-8/h5-6H,1-4H3

InChI Key

AQCGIQHQCAUEPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC(=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Methodology

The initial step involves introducing a bromine atom selectively at the 5-position of a pyridine ring. This is typically achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

Reaction Conditions

Parameter Typical Values References
Reagent N-bromosuccinimide (NBS)
Catalyst FeBr₃
Solvent Acetic acid or dichloromethane
Temperature 0°C to room temperature
Yield ~70-85%

Notes

  • Regioselectivity is directed by the pyridine nitrogen, favoring substitution at the 5-position.
  • Excess brominating agent can lead to polybromination; thus, stoichiometry control is critical.

Fluorination at the 2-Position

Methodology

The fluorination of the bromopyridine intermediate is achieved via nucleophilic aromatic substitution (SNAr) or via electrophilic fluorination, depending on the substrate's electronic properties.

Common Approaches

Reaction Conditions

Method Reagents Conditions Yield References
Electrophilic fluorination Selectfluor 25-50°C, 12-24h 60-75%
Nucleophilic fluorination KF, phase transfer catalyst 100-150°C 50-65%

Notes

  • Electrophilic fluorination offers regioselectivity at the 2-position due to the electron-deficient nature of the pyridine ring.
  • The choice of method depends on substrate sensitivity and desired selectivity.

Carbamate Formation at the 3-Position

Methodology

The final step involves coupling the 5-bromo-2-fluoropyridine-3-amine intermediate with tert-butyl carbamate (Boc anhydride). This is achieved via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base and a catalytic nucleophile such as 4-dimethylaminopyridine (DMAP).

Reaction Conditions

Parameter Typical Values References
Reagent Di-tert-butyl dicarbonate (Boc₂O)
Catalyst DMAP
Base Triethylamine or sodium bicarbonate
Solvent Tetrahydrofuran (THF) or dichloromethane
Temperature 0°C to room temperature
Reaction Time 16-24 hours

Procedure

  • Dissolve the amino-pyridine intermediate in dry THF.
  • Add Boc₂O and catalytic DMAP.
  • Stir at room temperature or slight cooling.
  • Upon completion, purify via chromatography or recrystallization.

Yield

Typically around 50-70%, depending on reaction optimization.

Summary of the Overall Synthetic Route

Step Reaction Reagents Conditions Typical Yield References
1 Bromination NBS, FeBr₃ 0°C to RT 70-85%
2 Fluorination Selectfluor or KF 25-150°C 50-75%
3 Carbamate formation Boc₂O, DMAP, base RT 50-70%

Additional Considerations and Optimization Strategies

  • Regioselectivity : Controlling the position of substitution is critical; directing effects of the pyridine nitrogen and electronic factors are exploited.
  • Purification : Chromatography (silica gel, preparative HPLC) and recrystallization are employed to attain high purity.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are standard for reaction progress assessment.
  • Safety : Handling of halogenating agents and fluorinating reagents requires appropriate safety protocols.

Research Discoveries and Industrial Relevance

Recent advances highlight the importance of microwave-assisted synthesis to reduce reaction times and improve yields, especially in fluorination steps. Moreover, flow chemistry techniques have been employed to enhance safety and scalability for industrial production.

Data Table: Summary of Preparation Methods

Step Methodology Reagents Conditions Typical Yield References
Bromination Electrophilic aromatic substitution NBS, FeBr₃ 0°C–RT 70–85%
Fluorination Electrophilic or nucleophilic fluorination Selectfluor or KF 25–150°C 50–75%
Carbamate Formation Boc protection Boc₂O, DMAP RT 50–70%

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

The target compound’s unique 5-bromo-6-fluoro-pyridine scaffold distinguishes it from analogs. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Reactivity Differences
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate 5-Br, 6-F, 2-(methylcarbamate) C₁₁H₁₃BrFN₂O₂ 315.1 Dual halogenation enables sequential cross-coupling; fluorine directs electrophilic substitution.
tert-Butyl (2-bromopyridin-4-yl)carbamate (433711-95-6) 2-Br, 4-carbamate C₁₀H₁₃BrN₂O₂ 285.1 Bromine at position 2 increases steric hindrance, reducing reactivity in coupling reactions compared to position 4.
tert-Butyl (6-bromopyridin-3-yl)carbamate (218594-15-1) 6-Br, 3-carbamate C₁₀H₁₃BrN₂O₂ 285.1 Bromine at position 6 may deactivate the ring toward electrophilic substitution due to electron-withdrawing effects.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate () 5-Br, 3-OCH₃, 2-(methylcarbamate) C₁₂H₁₆BrN₂O₃ 331.2 Methoxy group enhances solubility but reduces electrophilic reactivity compared to fluorine.

Key Observations :

  • The 5-bromo-6-fluoro substitution in the target compound offers a balance between electron-withdrawing (Br) and directing (F) effects, enabling selective functionalization .
  • Methoxy-substituted analogs (e.g., from ) exhibit higher solubility in polar solvents but reduced stability under acidic conditions due to the labile methoxy group.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Solubility (Polar Solvents) Stability (Acidic Conditions) Hazard Profile (GHS)
Target compound Moderate (Br reduces polarity) Stable (tert-butyl protects carbamate) Likely H302, H315, H319 (based on analogs)
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (1799420-92-0) High (hydroxyl group) Low (hydroxyl increases acidity) H302, H315, H319, H335 (respiratory irritation)
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (1188477-11-3) Low (hydrophobic Br) High (no acidic protons) Not specified; likely similar to target

Key Observations :

  • The tert-butyl group in the target compound enhances stability under basic conditions but may reduce solubility compared to hydroxyl-containing analogs .
  • Bromine’s hydrophobicity lowers solubility in polar solvents, whereas fluorine’s electronegativity slightly mitigates this effect.

Biological Activity

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate is a synthetic organic compound that has gained attention for its potential biological activities. This compound belongs to the class of carbamates, characterized by the presence of a tert-butyl group and a pyridine moiety with halogen substitutions. The unique structural features of this compound suggest various interactions with biological systems, making it a subject of interest in pharmacological research.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12BrFN2O2
  • Molar Mass : 291.12 g/mol
  • Density : 1.515 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its carbamate functional group. This group can form covalent bonds with nucleophilic residues in proteins or enzymes, potentially leading to inhibition or modulation of enzymatic activities. The fluorine and bromine substituents on the pyridine ring may enhance the compound's hydrophobic interactions and binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, including acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can reduce amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology .
  • Cell Viability : In studies involving astrocyte cell cultures, the compound demonstrated protective effects against oxidative stress induced by amyloid beta peptides, suggesting potential neuroprotective properties .
  • Antioxidant Activity : The compound has been observed to lower levels of malondialdehyde (MDA), a marker for oxidative stress, indicating its role as an antioxidant agent .

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of this compound, researchers treated astrocyte cultures with amyloid beta peptides. The results indicated that the compound significantly improved cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in Alzheimer's disease management .

Case Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition assay revealed that this compound effectively inhibited β-secretase activity in vitro. This inhibition correlated with decreased amyloid beta aggregation, highlighting its potential role in preventing neurodegeneration associated with Alzheimer’s disease .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
tert-butyl N-(6-fluoropyridin-2-yl)carbamateStructureModerate enzyme inhibition
M4 CompoundStructureβ-secretase inhibitor; antioxidant
tert-butyl N-(5-bromo-6-chloropyridin-3-yl)carbamate-Antioxidant properties

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